1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H24ClFN2O3S. This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and various substituents including chloro, fluoro, and ethyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: The starting material, (2-chloro-6-fluorophenyl)methanesulfonyl chloride, is prepared by reacting 2-chloro-6-fluorobenzyl chloride with sulfuryl chloride under controlled conditions.
Coupling with piperidine: The sulfonyl chloride intermediate is then reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Scientific Research Applications
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2,4-DIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
- 1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(2-CHLORO-6-FLUOROPHENYL)METHANESULFONYL]-N-(2-ETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the ethyl group, in particular, may influence its reactivity and interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C21H24ClFN2O3S |
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Molecular Weight |
438.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H24ClFN2O3S/c1-2-15-6-3-4-9-20(15)24-21(26)16-10-12-25(13-11-16)29(27,28)14-17-18(22)7-5-8-19(17)23/h3-9,16H,2,10-14H2,1H3,(H,24,26) |
InChI Key |
HTMAMQWQXLZPFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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